molecular formula C10H7N2NaO2S B12956831 Sodium 2-phenylpyrimidine-5-sulfinate

Sodium 2-phenylpyrimidine-5-sulfinate

Cat. No.: B12956831
M. Wt: 242.23 g/mol
InChI Key: JNCDDWYAZYQECL-UHFFFAOYSA-M
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Description

Sodium 2-phenylpyrimidine-5-sulfinate is an organosulfur compound that features a pyrimidine ring substituted with a phenyl group and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 2-phenylpyrimidine-5-sulfinate can be synthesized through several methods. One common approach involves the reaction of 2-phenylpyrimidine with sulfur dioxide and a suitable base, such as sodium hydroxide, to introduce the sulfonate group. The reaction typically occurs under mild conditions and can be carried out in an aqueous or organic solvent.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-phenylpyrimidine-5-sulfinate undergoes various chemical reactions, including:

    Oxidation: The sulfonate group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: The compound can be reduced to form sulfides or thiols.

    Substitution: The phenyl group or the pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include sulfonic acids, sulfonyl chlorides, sulfides, thiols, and various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of sodium 2-phenylpyrimidine-5-sulfinate involves its interaction with molecular targets, such as enzymes or receptors, through its sulfonate group. This interaction can lead to the inhibition or activation of specific biological pathways. The compound’s ability to form stable complexes with metal ions also plays a role in its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Sodium benzenesulfinate: Similar in structure but lacks the pyrimidine ring.

    Sodium toluenesulfinate: Contains a methyl group instead of a phenyl group.

    Sodium methanesulfinate: Simplest structure with only a methyl group attached to the sulfonate.

Uniqueness

Sodium 2-phenylpyrimidine-5-sulfinate is unique due to the presence of both a phenyl group and a pyrimidine ring, which confer distinct reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields .

Biological Activity

Sodium 2-phenylpyrimidine-5-sulfinate is a compound that has attracted significant interest in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms, relevant studies, and potential applications.

Chemical Structure and Properties

This compound possesses a pyrimidine ring with a phenyl group at the 2-position and a sulfinic acid group at the 5-position. Its molecular formula is C9H8NO2S\text{C}_9\text{H}_8\text{N}\text{O}_2\text{S}, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The unique structure contributes to its biological activity, particularly its interaction with various biological targets.

Research indicates that this compound exhibits notable anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins, which mediate inflammation. The compound's ability to inhibit these enzymes suggests its potential as a therapeutic agent for inflammatory conditions such as arthritis.

Inhibition of COX Enzymes

  • COX-1 : Involved in the maintenance of normal physiological functions.
  • COX-2 : Inducible and primarily associated with inflammation.

The inhibition potency of this compound against COX enzymes has been reported, indicating its potential effectiveness compared to established anti-inflammatory drugs like celecoxib .

Case Studies and Experimental Data

  • In Vitro Studies :
    • This compound was tested for its ability to inhibit COX-2 activity. The IC50 values were comparable to those of celecoxib, suggesting similar efficacy in reducing inflammation .
  • Animal Models :
    • In carrageenan-induced paw edema models, compounds similar to this compound demonstrated significant reductions in swelling, indicating strong anti-inflammatory effects .
  • Molecular Docking Studies :
    • Computational studies have suggested that this compound interacts specifically with binding sites on COX enzymes, leading to altered enzyme activity and reduced inflammatory mediators.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to other pyrimidine derivatives:

CompoundBiological ActivityIC50 (µM)Reference
This compoundCOX-1/COX-2 inhibitionSimilar to celecoxib
CelecoxibCOX-2 selective inhibitor0.04
DiclofenacNon-selective COX inhibitorVaries
Other Pyrimidine DerivativesVarious (antimicrobial, anti-inflammatory)Varies

Properties

Molecular Formula

C10H7N2NaO2S

Molecular Weight

242.23 g/mol

IUPAC Name

sodium;2-phenylpyrimidine-5-sulfinate

InChI

InChI=1S/C10H8N2O2S.Na/c13-15(14)9-6-11-10(12-7-9)8-4-2-1-3-5-8;/h1-7H,(H,13,14);/q;+1/p-1

InChI Key

JNCDDWYAZYQECL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)S(=O)[O-].[Na+]

Origin of Product

United States

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